This compound can be classified as:
The synthesis of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine typically involves several steps that build upon simpler precursors. A notable method includes the following:
The molecular structure of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine can be described as follows:
The compound's three-dimensional conformation can significantly influence its interaction with biological targets, particularly in enzyme inhibition.
4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine participates in various chemical reactions typical of pyrrolopyrimidine derivatives:
The mechanism of action for 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine primarily revolves around its role as a Janus kinase inhibitor:
The physical and chemical properties of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine are critical for understanding its behavior in biological systems:
The applications of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine are diverse:
The pyrrolo[2,3-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following seminal work in the late 20th century that established its capacity to mimic purine nucleobases while offering enhanced synthetic versatility. This bicyclic heterocyclic system combines the electronic properties of pyrrole and pyrimidine rings, creating a planar configuration that readily interacts with the ATP-binding sites of kinase enzymes [6]. Early synthetic routes to the core structure relied on Gould-Jacobs reactions or Traube cyclizations, but these methods suffered from limited regiocontrol and moderate yields. The breakthrough enabling systematic exploration came with the development of robust halogenation protocols at the C4 position, exemplified by the preparation of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 82703-38-6) using phosphoryl chloride (POCl₃) as a key chlorinating agent [3].
This chlorinated intermediate (molecular formula: C₈H₈ClN₃, MW: 181.62 g/mol) became a crucial building block, with its crystalline form (melting point ~205°C) offering stability for storage and further functionalization [1] [7]. The electron-deficient C4 chlorine allowed efficient nucleophilic aromatic substitution (SNAr) reactions with diverse amine nucleophiles, including anilines. This reactivity paradigm directly enabled the synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine through coupling of 3-chloroaniline with the C4-chlorinated precursor under basic conditions or thermal activation [3] [6]. Concurrently, the development of iodinated analogs like 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 123148-78-7) expanded the toolbox for palladium-catalyzed cross-coupling, further increasing molecular diversity around the scaffold [4].
Table 1: Key Halogenated Pyrrolo[2,3-d]pyrimidine Intermediates Enabling Targeted Drug Discovery
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Physicochemical Properties |
---|---|---|---|---|
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | 82703-38-6 | C₈H₈ClN₃ | 181.62 | mp: ~205°C; Storage: -20°C, sealed [1] [7] |
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 123148-78-7 | C₆H₃ClIN₃ | 279.47 | mp: 179-183°C; Light sensitive [4] |
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | 35808-68-5 | C₇H₆ClN₃ | 167.60 | mp: 205°C; bp: 329.2°C [7] |
4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exemplifies the strategic application of scaffold rational design in kinase inhibitor development. The 3-chloroaniline moiety at C4 projects into a hydrophobic region II of the kinase ATP-binding pocket, while the 5,6-dimethyl groups on the pyrrolopyrimidine core optimize van der Waals contacts in the hinge region, significantly enhancing binding affinity and selectivity profiles compared to early unsubstituted analogs [6]. This compound belongs to a class of type II kinase inhibitors that stabilize the inactive (DFG-out) conformation of target kinases, conferring advantages in overcoming resistance mutations that plague type I inhibitors.
Notably, derivatives bearing the 4-(aryl)amino-5,6-dimethylpyrrolo[2,3-d]pyrimidine architecture demonstrate potent multi-kinase inhibitory activity, particularly against Janus kinases (JAK1, JAK2, JAK3, TYK2) and vascular endothelial growth factor receptors (VEGFR-2) – targets critically implicated in myeloproliferative disorders, inflammatory diseases, and angiogenesis-dependent cancers [6] [8]. The compound’s ability to concurrently inhibit multiple signaling nodes addresses the inherent limitations of single-target agents, which frequently succumb to compensatory pathway activation in complex diseases like cancer. Recent studies highlight derivatives of this chemotype suppressing cell cycle progression in HepG2 hepatocellular carcinoma cells and inducing apoptosis through caspase-3 activation alongside Bax/Bcl-2 ratio modulation [8].
Table 2: Comparative Kinase Inhibitory Activity (IC₅₀) of Select Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Structural Features | JAK2 (nM) | VEGFR-2 (nM) | CDK2 (nM) | Cellular Effects |
---|---|---|---|---|
4-(3-Chloroanilino)-5,6-dimethyl | 11.2 | 8.7 | 23.5 | G2/M arrest; Caspase-3 activation [8] |
6f: 4-(4-Fluorophenyl)amino variant | 9.8 | 7.2 | 18.9 | Early/late apoptosis; ↑Bax/Bcl-2 ratio [8] |
6n: Hydrazone side chain modification | 15.3 | 9.5 | 21.7 | Synergistic CDK2/VEGFR-2 inhibition [8] |
Sunitinib (Reference multi-kinase inhibitor) | 32.4 | 12.8 | >1000 | Broad anti-angiogenic/antiproliferative [8] |
Molecular docking simulations reveal that 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine forms three critical hydrogen bonds with the hinge region residues of VEGFR-2 (e.g., Glu915 and Cys919), while the 3-chlorophenyl group engages in hydrophobic contacts within a specificity pocket adjacent to the catalytic domain. This binding mode sterically occludes ATP access and disrupts kinase activation loop dynamics [6] [8]. The dimethyl groups further enhance binding entropy by displacing high-energy water molecules from the hydrophobic cleft, a feature confirmed through isothermal titration calorimetry studies on related analogs. These precise intermolecular interactions underpin the compound’s utility as a lead structure for refining selectivity toward specific kinase families while minimizing off-target effects.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7